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Compound of Interest

Compound Name: 4-tert-Butyl-2-nitroaniline

Cat. No.: B188902 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

chemical structure of a compound is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed 1H

NMR characterization of 4-tert-Butyl-2-nitroaniline and compares its spectral features with

two structurally related alternatives: 4-tert-butylaniline and 2-nitroaniline.

This comparison highlights the influence of the tert-butyl and nitro functional groups on the

chemical shifts and splitting patterns of the aromatic protons, offering valuable insights for

spectral interpretation and structural verification.

Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for 4-tert-Butyl-2-nitroaniline
and its comparator molecules. All spectra were recorded in deuterated chloroform (CDCl3).
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Compound Proton
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

4-tert-Butyl-2-

nitroaniline
H-3

Data not

available
- - 1H

H-5
Data not

available
- - 1H

H-6
Data not

available
- - 1H

-NH2
Data not

available
- - 2H

-C(CH3)3
Data not

available
- - 9H

4-tert-

Butylaniline
H-2, H-6 7.16 d 8.4 2H

H-3, H-5 6.60 d 8.4 2H

-NH2 3.50 s - 2H

-C(CH3)3 1.27 s - 9H

2-

Nitroaniline[1]
H-3 8.10 dd 8.7, 1.5 1H

H-4 7.35 ddd 8.7, 7.2, 1.5 1H

H-5 6.69 ddd 8.7, 7.2, 1.5 1H

H-6 6.82 dd 8.7, 1.5 1H

-NH2 6.10 s - 2H

Experimental Protocol
The 1H NMR spectra for the comparative compounds were obtained using a 400 MHz

spectrometer. The samples were dissolved in deuterated chloroform (CDCl3), and
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tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

Structural and Spectral Correlations
The presence and position of the electron-donating amino group (-NH2), the bulky electron-

donating tert-butyl group (-C(CH3)3), and the electron-withdrawing nitro group (-NO2)

significantly influence the electronic environment of the aromatic protons, leading to distinct

chemical shifts and coupling patterns.

4-tert-Butylaniline
In 4-tert-butylaniline, the para-substitution results in a symmetrical molecule. The two protons

ortho to the amino group (H-2 and H-6) are chemically equivalent, as are the two protons meta

to the amino group (H-3 and H-5). This symmetry leads to two distinct doublet signals in the

aromatic region. The tert-butyl group appears as a sharp singlet at approximately 1.27 ppm,

integrating to nine protons.

2-Nitroaniline
The ortho-substitution in 2-nitroaniline breaks the symmetry of the aromatic ring, resulting in

four distinct signals for the aromatic protons. The strong electron-withdrawing nature of the

nitro group deshields the proton ortho to it (H-3), causing it to resonate at a significantly

downfield chemical shift (8.10 ppm). The coupling patterns (doublet of doublets and doublet of

doublet of doublets) arise from the coupling of each proton with its neighbors.

4-tert-Butyl-2-nitroaniline: Predicted Spectral Features
While experimental data for 4-tert-Butyl-2-nitroaniline is not readily available in the searched

literature, we can predict its 1H NMR spectrum based on the trends observed in the

comparator molecules. The aromatic region is expected to show three distinct signals, likely

corresponding to H-3, H-5, and H-6. The proton ortho to the nitro group (H-3) would be the

most deshielded and appear at the lowest field. The tert-butyl group would likely appear as a

singlet, and the amino protons as a broad singlet.

Molecular Structures and Proton Environments
The following diagrams illustrate the molecular structures and the distinct proton environments

for each of the discussed compounds.
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Caption: Molecular structure of 4-tert-Butyl-2-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

To cite this document: BenchChem. [1H NMR Characterization of 4-tert-Butyl-2-nitroaniline:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188902#1h-nmr-characterization-of-4-tert-butyl-2-
nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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